molecular formula C8H10N2O3 B2391116 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate CAS No. 40345-45-7

6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate

Cat. No.: B2391116
CAS No.: 40345-45-7
M. Wt: 182.179
InChI Key: FRRUUHVEBSIPLT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate is a heterocyclic compound that features a benzoxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diazopyrrolidones with dimethyl acetylenedicarboxylate in benzene at 70°C, leading to the formation of tetrahydropyrazolo derivatives . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include maleic anhydride, dimethyl acetylenedicarboxylate, and various oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include spiro derivatives and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate is unique due to its specific benzoxadiazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,6-dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-8(2)3-5-7(6(11)4-8)9-13-10(5)12/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRUUHVEBSIPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=[N+](ON=C2C(=O)C1)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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